molecular formula C8H11NS B075953 N-methyl-2-(methylsulfanyl)aniline CAS No. 13372-62-8

N-methyl-2-(methylsulfanyl)aniline

Cat. No.: B075953
CAS No.: 13372-62-8
M. Wt: 153.25 g/mol
InChI Key: PACLFTSARPNRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the methylation of 2-(methylsulfanyl)aniline using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the methylation process can be catalyzed by cyclometalated ruthenium complexes, which allow for selective N-methylation of anilines using methanol under mild conditions .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-2-(methylsulfanyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

  • N-methyl-2-(methylsulfanyl)benzamide
  • N-methyl-2-(methylsulfanyl)phenylamine
  • N-methyl-2-(methylsulfanyl)phenylacetamide

Comparison: N-methyl-2-(methylsulfanyl)aniline is unique due to its specific structural features, such as the presence of both a methyl group on the nitrogen atom and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methylsulfanyl group can enhance the compound’s nucleophilicity and influence its behavior in electrophilic substitution reactions .

Properties

IUPAC Name

N-methyl-2-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACLFTSARPNRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507555
Record name N-Methyl-2-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-62-8
Record name N-Methyl-2-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.